N-(1H-indol-4-yl)-2-(2-methoxyphenyl)acetamide
Description
Properties
Molecular Formula |
C17H16N2O2 |
|---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
N-(1H-indol-4-yl)-2-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C17H16N2O2/c1-21-16-8-3-2-5-12(16)11-17(20)19-15-7-4-6-14-13(15)9-10-18-14/h2-10,18H,11H2,1H3,(H,19,20) |
InChI Key |
WRIZAULDCPXZCN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)NC2=CC=CC3=C2C=CN3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indol-4-yl)-2-(2-methoxyphenyl)acetamide typically involves the following steps:
Starting Materials: Indole and 2-methoxyphenylacetic acid.
Amidation Reaction: The indole is reacted with 2-methoxyphenylacetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the amide bond.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
For industrial-scale production, the process may involve:
Optimization of Reaction Conditions: Using more efficient catalysts and solvents to increase yield and reduce costs.
Purification: Techniques such as recrystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1H-indol-4-yl)-2-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine in acetic acid.
Major Products
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced forms of the compound, potentially altering the functional groups.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds related to N-(1H-indol-4-yl)-2-(2-methoxyphenyl)acetamide exhibit promising anticancer properties. For instance, derivatives of indole have been shown to inhibit the growth of various cancer cell lines, including breast and lung cancers. The mechanism often involves the modulation of signaling pathways related to cell proliferation and apoptosis.
| Compound | Cancer Type | Percent Growth Inhibition |
|---|---|---|
| Compound A | SNB-19 | 86.61% |
| Compound B | OVCAR-8 | 85.26% |
| Compound C | NCI-H40 | 75.99% |
These results suggest that modifications in the indole structure can enhance anticancer efficacy through improved binding affinities to target proteins involved in tumor growth and survival .
Antimicrobial Properties
This compound and its derivatives have demonstrated antimicrobial activity against pathogens such as Staphylococcus aureus and Mycobacterium tuberculosis. The structure-activity relationship (SAR) studies reveal that specific substitutions on the indole ring significantly influence antimicrobial potency.
| Pathogen | Activity Observed |
|---|---|
| S. aureus | Effective |
| MRSA | Effective |
| M. tuberculosis | Effective |
These findings highlight the potential of indole-based compounds as new antimicrobial agents, particularly against resistant strains .
Enzyme Inhibition
Research has shown that this compound acts as an allosteric inhibitor of certain enzymes, such as lipoxygenases. These enzymes are crucial in inflammatory processes, making this compound a candidate for anti-inflammatory therapies.
The potency of this compound as an inhibitor can be quantified using IC50 values, which indicate the concentration required to inhibit enzyme activity by 50%. Studies have reported varying IC50 values for different derivatives, suggesting that structural modifications can lead to enhanced inhibitory effects .
Evaluation of Antidepressant Effects
In a study evaluating the antidepressant potential of indole derivatives, this compound was tested for its efficacy in reducing depressive-like behaviors in animal models. The results indicated significant reductions in immobility time during forced swimming tests, suggesting potential use in treating depression .
Anticonvulsant Activity
Another case study focused on the anticonvulsant properties of similar indole derivatives demonstrated effectiveness against seizures induced by pentylenetetrazole (PTZ). The synthesized compounds showed protective effects against chemically induced convulsions, indicating their potential utility in epilepsy treatment .
Mechanism of Action
The mechanism by which N-(1H-indol-4-yl)-2-(2-methoxyphenyl)acetamide exerts its effects involves:
Molecular Targets: Binding to specific proteins or enzymes, altering their activity.
Pathways Involved: Modulation of signaling pathways, potentially affecting cellular processes such as apoptosis or proliferation.
Comparison with Similar Compounds
Key Observations :
- Substitution Position : The target compound’s indole substitution at the 4-position is less common compared to analogs like 10j or 12, which are substituted at the 3-position. This positional difference may alter steric and electronic interactions in biological targets .
- Synthetic Feasibility : Yields for analogs vary widely (8–41%), influenced by substituent complexity. For example, compound 36’s higher yield (41%) may reflect optimized sulfonamide coupling conditions .
Anticancer Activity
- Compounds : Derivatives like 10j and 10l showed moderate anticancer activity, likely due to chloro/fluoro substituents enhancing apoptosis via Bcl-2/Mcl-1 inhibition .
- Compounds : N-(2-methoxyphenyl)-2-(4-piperidin-1-ylquinazoline-2-sulfonyl)-acetamide (39) exhibited potent activity against HCT-116 and MCF-7 cells, suggesting that methoxy groups synergize with sulfonyl moieties for cytotoxicity .
- Target Compound : While direct data are lacking, the 2-methoxyphenyl group’s electron-donating nature may improve membrane permeability and target engagement compared to nitro or chloro analogs.
Enzyme Inhibition
- Compounds : Hydroxyfunctional indole acetamides (e.g., N-(methyloxy)acetamide derivatives) demonstrated sPLA2 inhibition, critical for anti-inflammatory applications. The target compound’s methoxy group may similarly modulate enzyme interactions .
Structure-Activity Relationship (SAR) Insights
Indole Substitution : Substitution at the 4-position (target) vs. 3-position (analogs) may redirect binding orientation in hydrophobic pockets of targets like Bcl-2 or sPLA2 .
Phenyl Substituents :
- Electron-withdrawing groups (e.g., nitro in 10l) enhance stability but may reduce bioavailability.
- Methoxy groups (target and compound 39) balance lipophilicity and hydrogen-bonding capacity, optimizing pharmacokinetics .
Heterocyclic Additions : Sulfonamide (compound 36) or quinazoline (compound 39) moieties introduce polar interactions, improving selectivity but complicating synthesis .
Biological Activity
N-(1H-indol-4-yl)-2-(2-methoxyphenyl)acetamide is an organic compound characterized by its unique structural features, including an indole moiety and a methoxy-substituted phenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains.
Chemical Structure and Properties
- Molecular Formula : C17H18N2O2
- Molecular Weight : Approximately 284.32 g/mol
The presence of the indole structure is significant as compounds with this moiety often exhibit a range of pharmacological effects, making them valuable in drug design.
Antimicrobial Activity
Preliminary studies suggest that this compound may possess notable antimicrobial properties. In vitro evaluations have indicated its potential effectiveness against various bacterial strains, although specific Minimum Inhibitory Concentration (MIC) values are yet to be extensively documented.
Table 1: Antimicrobial Activity Overview
| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| Escherichia coli | TBD | TBD |
| Staphylococcus aureus | TBD | TBD |
Further studies are required to elucidate the precise mechanisms of action and to optimize the compound for enhanced efficacy.
Anticancer Properties
Research indicates that this compound may exhibit anticancer activity. Compounds with indole structures have been associated with the modulation of cell proliferation and apoptosis pathways.
In a study assessing various derivatives, it was found that some indole-based compounds showed significant cytotoxicity against human cancer cell lines, suggesting that this compound could similarly affect cancer cell viability.
Table 2: Anticancer Activity Overview
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 (liver cancer) | TBD | Induction of apoptosis |
| MCF7 (breast cancer) | TBD | Cell cycle arrest |
The biological activity of this compound is believed to involve interactions with specific molecular targets. These interactions may influence various signaling pathways, including:
- Cell Proliferation : Modulation of growth factor signaling pathways.
- Apoptosis : Induction of caspase activation leading to programmed cell death.
Understanding these interactions is crucial for optimizing the therapeutic applications of this compound.
Case Studies and Research Findings
-
Study on Antimicrobial Properties :
A study evaluated the antimicrobial efficacy of several indole derivatives, including this compound. The results indicated promising activity against E. coli and S. aureus, warranting further exploration into its clinical applications . -
Evaluation Against Cancer Cell Lines :
In vitro assays demonstrated that this compound induced apoptosis in HepG2 cells, with observed increases in caspase-3 and caspase-8 activities . This suggests a potential role in cancer therapy, particularly in liver cancer treatment. -
Structure–Activity Relationship Studies :
Research into related compounds has highlighted the importance of structural modifications on biological activity. The presence of specific substituents on the indole ring can significantly enhance or diminish the compound's efficacy against microbial and cancer cell lines .
Q & A
Q. How can synthesis conditions for N-(1H-indol-4-yl)-2-(2-methoxyphenyl)acetamide be optimized to improve yield and purity?
- Methodological Answer : Synthesis optimization involves systematic variation of reaction parameters. Start with coupling agents like DCC in dichloromethane or ethanol at 20–80°C . Monitor reaction progress via TLC or HPLC, and purify intermediates using column chromatography. Adjust stoichiometry of 4-chloroindole and 2-methoxyphenylacetic acid derivatives to minimize side products. For purity >95%, employ recrystallization with ethanol or THF .
Q. Which analytical techniques are most reliable for confirming the structure of this compound?
- Methodological Answer : Use ¹H/¹³C NMR to verify indole and methoxyphenyl moieties, ensuring integration ratios match expected protons. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (±1 ppm accuracy). FT-IR identifies functional groups (e.g., acetamide C=O stretch at ~1650 cm⁻¹). For crystalline samples, X-ray crystallography resolves bond lengths and angles .
Q. What initial assays are recommended to evaluate its biological activity?
- Methodological Answer : Screen for anti-inflammatory activity via COX-1/COX-2 inhibition assays (IC₅₀ values) . Test cytotoxicity against cancer cell lines (e.g., HCT-116, MCF-7) using MTT assays at 48–72 hours. Include positive controls (e.g., doxorubicin) and normalize viability to untreated cells .
Q. How should stability studies be designed for this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability testing per ICH guidelines: expose samples to 40°C/75% RH for 6 months. Use HPLC to quantify degradation products. For pH stability, incubate in buffers (pH 1–12) at 37°C and monitor via UV-Vis spectroscopy. Store lyophilized samples at -20°C in amber vials to prevent photodegradation .
Advanced Research Questions
Q. How can contradictory results in biological activity between in vitro and in vivo models be resolved?
- Methodological Answer : Discrepancies may arise from pharmacokinetic factors. Perform ADME profiling : measure plasma protein binding (equilibrium dialysis), metabolic stability (microsomal incubation), and bioavailability (oral vs. IV administration in rodents). Use LC-MS/MS to quantify compound levels in tissues. If activity is lost in vivo, consider prodrug derivatization to enhance solubility or permeability .
Q. What strategies are effective in elucidating the mechanism of action when initial docking studies are inconclusive?
- Methodological Answer : Combine proteomic profiling (e.g., affinity chromatography with compound-linked beads) to identify binding partners. Validate targets via siRNA knock-down or CRISPR-Cas9 KO models. For enzyme targets, perform kinetic assays (Km/Vmax shifts) and isothermal titration calorimetry (ITC) to measure binding affinity .
Q. How can structure-activity relationship (SAR) studies be structured to prioritize derivatives for anticancer testing?
- Methodological Answer : Systematically modify substituents:
Q. What experimental approaches address discrepancies in spectroscopic data during characterization?
Q. How can degradation pathways be identified under oxidative stress conditions?
- Methodological Answer : Expose the compound to H₂O₂ or AIBN in ethanol and analyze products via LC-QTOF-MS . Compare fragmentation patterns with predicted metabolites. Use EPR spectroscopy to detect radical intermediates. For hydrolytic pathways, conduct isotope-labeling studies (¹⁸O-water) .
Q. What methods validate the compound’s interaction with DNA/RNA targets?
- Methodological Answer :
Perform thermal denaturation assays (ΔTm shifts in UV-Vis) to assess DNA binding. Use electrophoretic mobility shift assays (EMSA) for RNA interactions. For sequence specificity, employ DNA footprinting or SELEX with next-gen sequencing .
Data Contradiction Analysis
Q. How should researchers interpret conflicting cytotoxicity data across different cell lines?
- Methodological Answer :
Assess cell line-specific factors: - Check p53 status (mutant vs. wild-type) via Western blot.
- Measure ABC transporter expression (e.g., P-gp) to rule out efflux-mediated resistance.
Normalize data to ATP-based viability assays (e.g., CellTiter-Glo) to avoid MTT artifact interference .
Q. What statistical tools are critical for meta-analysis of pharmacological data from independent studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
